N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a bifuran moiety linked to a pyrazole ring via a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized starting from furfural derivatives.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving appropriate precursors such as hydrazines and 1,3-diketones.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced through a reaction between the pyrazole derivative and a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-based carboxylic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Furan-based carboxylic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: Another furan-based compound with applications in polymer synthesis.
Furan-2,5-dicarboxamide: Used in the synthesis of bio-based materials.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a bifuran moiety with a pyrazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-16-9-11(8-14-16)21(17,18)15-7-10-4-5-13(20-10)12-3-2-6-19-12/h2-6,8-9,15H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOAXEBMNATQJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.